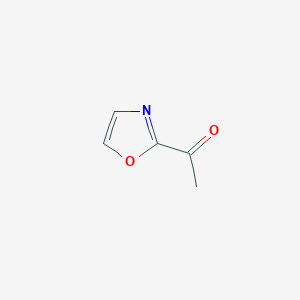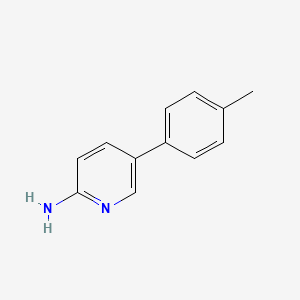![molecular formula C5H8N4 B1319487 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine CAS No. 233278-56-3](/img/structure/B1319487.png)
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Vue d'ensemble
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused triazole and pyrazine ring system, which imparts unique chemical and biological properties. It is often explored for its potential as a building block in the synthesis of various pharmacologically active molecules .
Mécanisme D'action
Target of Action
The compound is part of a class of molecules known as piperazine-fused triazoles, which have been identified as potent ligands for numerous receptors .
Biochemical Pathways
It is known that the compound can influence various biochemical mechanisms, potentially shedding light on its therapeutic effects .
Result of Action
It has been shown that certain derivatives of this compound have promising anti-cancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine. For instance, it is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and prevent the compound from being released into the environment .
Analyse Biochimique
Biochemical Properties
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a modulator of sigma receptors, inhibitors of beta-secretase-1, and cytochrome Cyp8b1 . These interactions are primarily due to the compound’s ability to bind to specific sites on these biomolecules, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of sigma receptors, which are involved in cell signaling pathways that regulate cell survival and apoptosis . Additionally, it has been found to affect the expression of genes involved in these pathways, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as sigma receptors and enzymes like beta-secretase-1 and cytochrome Cyp8b1 . This binding can result in the inhibition or activation of these enzymes, leading to changes in their activity and subsequent effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as modulating sigma receptor activity and influencing cellular metabolism . At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome Cyp8b1, which plays a role in the metabolism of various biomolecules . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, it can interact with cofactors that are essential for enzyme activity, thereby affecting the overall metabolic pathways in which it is involved.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution within the cell can influence its biological activity, as it may be more effective in certain locations where it can interact with its target biomolecules.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to these compartments . For example, the compound may be directed to the mitochondria, where it can influence mitochondrial function and cellular metabolism. The subcellular localization of the compound is crucial for its biological activity, as it determines the specific biomolecules with which it can interact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often involve heating the mixture to specific temperatures and maintaining the pH to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize commercially available and inexpensive reagents to ensure cost-effectiveness. The process involves multiple steps, including substitution reactions, cyclization, and purification to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole or pyrazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, esters of fluorinated acids, and activated carbonyl compounds. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or methylene dichloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazolopyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound has similar structural features but includes a trifluoromethyl group, which can alter its chemical and biological properties.
Sitagliptin: A well-known DPP-4 inhibitor that shares the triazolopyrazine core structure.
Uniqueness
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-9-5(3-6-1)7-4-8-9/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJKRLHHCGXHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593463 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233278-56-3 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)




![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)





![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
